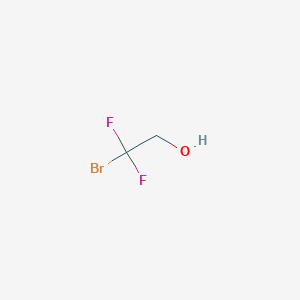

2-溴-2,2-二氟乙醇

货号 B2956406

CAS 编号:

420-94-0

分子量: 160.946

InChI 键: ZAIZJZXPWYLNLE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Bromo-2,2-difluoroethanol (BDFE) is an alkoxy group that is a carboxylic acid with a cyclic structure . It is an industrial chemical used in the production of medicines and as an organic base . The molecular formula is CHBrFO, with an average mass of 160.945 Da .

Synthesis Analysis

The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide . This process creates ammonium salt, which is then reacted with phenol or benzene to produce 2-bromo-2,2-difluoroethanol . Another process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .Molecular Structure Analysis

The molecular structure of 2-Bromo-2,2-difluoroethanol consists of 6 atoms and 5 bonds . The molecular formula is CHBrFO .Chemical Reactions Analysis

BDFE has been shown to be chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . In one process, bromine difluoro acetic acid derivative is used as a starting raw material .Physical And Chemical Properties Analysis

The physical form of 2-Bromo-2,2-difluoroethanol is liquid . It has a molecular weight of 160.95 g/mol .科学研究应用

-

Production of 2-(Alkylcarbonyloxy)-1,1-difluoroethanesulfonic Acid Salt

- Field : Organic Chemistry

- Application : 2-Bromo-2,2-difluoroethanol is used as a starting material to carry out the esterification step, the sulfination step, and the oxidation step in this order, thereby producing a 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salt .

- Method : The process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .

- Results : The 2-Bromo-2,2-difluoroethanol thus produced can be used as a starting material to carry out the esterification step, the sulfination step, and the oxidation step in this order, thereby producing a 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salt .

- Production of Fluorine-Containing Sulfonates

- Field : Organic Chemistry

- Application : 2-Bromo-2,2-difluoroethanol is used in the production of fluorine-containing sulfonates, which are useful as intermediates for producing a photoacid generator. These are used in chemically amplified resist materials suitable for micro-processing technology, particularly photolithography, in the production steps of semiconductor devices .

- Method : The process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .

- Results : The 2-Bromo-2,2-difluoroethanol thus produced can be used as a starting material to carry out the esterification step, the sulfination step, and the oxidation step in this order, thereby producing a 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salt .

安全和危害

属性

IUPAC Name |

2-bromo-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZJZXPWYLNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,2-difluoroethanol | |

CAS RN |

420-94-0 | |

| Record name | 2-bromo-2,2-difluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

10

Citations

Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …

Number of citations: 309

pubs.acs.org

A visible light-mediated Smiles rearrangement providing the difluoroethanol motif has been shown to reliably operate on preparative scale up to 100 g of starting material. Mechanistic …

Number of citations: 41

pubs.acs.org

Conspectus Harnessing visible light as the driving force for chemical transformations generally offers a more environmentally friendly alternative compared with classical synthetic …

Number of citations: 501

pubs.acs.org

We report an optimized synthetic route towards a functionalized 4,5,6,7-tetrahydrobenzo[c]thiophene heterocycle bearing a gem-difluoromethylene moiety in 4 steps with an overall …

Number of citations: 2

www.thieme-connect.com

For several years the Advanced Agent Working Group has been investigating bromofluoroalkenes as halon replacements. Being chemically-acting, they offer potential drop-in …

Number of citations: 12

www.nist.gov

This report addresses the fire suppression mechanism survey and candidate survey for advanced streaming agents. These surveys led to the identification of chemical families from …

Number of citations: 4

apps.dtic.mil

The expansion of methodologies to access fluorinated molecules is vital to the pharmaceutical and agrochemical industry. Novel protocols will complement existing routes to accessing …

Number of citations: 2

ora.ox.ac.uk

As described in Chapter 1 of this book, in the years following the Army-Purdue study, there was extensive scientific and engineering research that led to the commercialization and …

Number of citations: 1

www.nist.gov

This report was prepared by the Center for Global Environmental Technologies (CGET) at the New Mexico Engineering Research Institute (NMERI), The University of New Mexico, …

Number of citations: 5

www.nist.gov

This Final Project Report was prepared by Chemical Development Studies, Inc., Albuquerque, New Mexico, for the Department of Defense, Strategic Environmental Research and …

Number of citations: 12

tsapps.nist.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)

![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)

![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)

![4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956341.png)